molecular formula C15H15F4N3O3S B3000146 2-(1-((3-Fluorobenzyl)sulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole CAS No. 1396854-02-6

2-(1-((3-Fluorobenzyl)sulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Cat. No.: B3000146
CAS No.: 1396854-02-6
M. Wt: 393.36
InChI Key: SXISNEAGVNQDTN-UHFFFAOYSA-N
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Description

2-(1-((3-Fluorobenzyl)sulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C15H15F4N3O3S and its molecular weight is 393.36. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • Compounds similar to 2-(1-((3-Fluorobenzyl)sulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole have been synthesized and evaluated for their biological activities. For instance, a study synthesized a new series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides and screened them against butyrylcholinesterase (BChE) enzyme. Molecular docking studies were also conducted to assess ligand-BChE binding affinity and orientation in active sites of human BChE protein (Khalid et al., 2016).

Antimicrobial Properties

  • Several studies have explored the antimicrobial properties of 1,3,4-oxadiazole bearing compounds. For instance, N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized and showed moderate to significant antibacterial activity (Khalid et al., 2016).

Anticancer Potential

  • Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been evaluated as anticancer agents. Certain compounds within this category showed strong anticancer potential relative to doxorubicin, a reference compound (Rehman et al., 2018).

Antibacterial Activity in Agriculture

  • Sulfone derivatives containing 1,3,4-oxadiazole moieties have demonstrated good antibacterial activities against agricultural pathogens such as rice bacterial leaf blight. One compound, in particular, showed better antibacterial activity than some commercial agents and also enhanced plant resistance against the disease (Shi et al., 2015).

Alzheimer's Disease Treatment

  • N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide were synthesized as potential drug candidates for Alzheimer’s disease. These compounds were screened for enzyme inhibition activity against acetyl cholinesterase (AChE) enzyme (Rehman et al., 2018).

GABAA Receptor Agonists

  • Compounds like 5-(4-piperidyl)-3-isoxazolol (4-PIOL) derivatives, which are structurally related to the 1,3,4-oxadiazole compounds, have been synthesized to target GABA A receptors for treating various disorders. The derivatives were evaluated for their selectivity and orientation in the GABA binding site (Jansen et al., 2008).

Properties

IUPAC Name

2-[1-[(3-fluorophenyl)methylsulfonyl]piperidin-3-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F4N3O3S/c16-12-5-1-3-10(7-12)9-26(23,24)22-6-2-4-11(8-22)13-20-21-14(25-13)15(17,18)19/h1,3,5,7,11H,2,4,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXISNEAGVNQDTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC(=CC=C2)F)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F4N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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